molecular formula C24H30FN3O3 B5066872 1-[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone

1-[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone

Cat. No.: B5066872
M. Wt: 427.5 g/mol
InChI Key: LSGDOQOEJKBRDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone is a complex organic compound that features a piperazine and piperidine ring system

Preparation Methods

The synthesis of 1-[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone typically involves multiple steps, including the formation of the piperazine and piperidine rings, followed by their functionalization and coupling. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Step 1: Formation of the piperazine ring through a Mannich reaction, which involves the condensation of formaldehyde, a primary amine, and a secondary amine.

    Step 2: Formation of the piperidine ring via cyclization reactions.

    Step 3: Functionalization of the piperazine and piperidine rings with the appropriate substituents, such as the 4-fluorophenyl group and the 2-methoxyphenoxy group.

    Step 4: Coupling of the functionalized rings to form the final compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in studies related to receptor binding and signal transduction pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

1-[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone can be compared with other similar compounds, such as:

    4-(4-Fluorophenyl)piperazine: A simpler compound with similar structural features but lacking the piperidine and methoxyphenoxy groups.

    1-(2-Methoxyphenoxy)-2-(4-fluorophenyl)piperazine: A compound with similar functional groups but different ring systems.

    N-(4-Fluorophenyl)piperazine derivatives: Compounds with variations in the substituents on the piperazine ring.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O3/c1-30-22-6-2-3-7-23(22)31-18-24(29)28-12-4-5-21(17-28)27-15-13-26(14-16-27)20-10-8-19(25)9-11-20/h2-3,6-11,21H,4-5,12-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGDOQOEJKBRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCCC(C2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.